molecular formula C15H21N3O4 B8284203 Methyl {4-[(cyclohexylmethyl)amino]-3-nitrophenyl}carbamate

Methyl {4-[(cyclohexylmethyl)amino]-3-nitrophenyl}carbamate

Cat. No. B8284203
M. Wt: 307.34 g/mol
InChI Key: NGYHWOVGFKOAOS-UHFFFAOYSA-N
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Patent
US08633235B2

Procedure details

Methyl {4-[(cyclohexylmethyl)amino]-3-nitrophenyl}carbamate (1.05 g, 3.42 mmol) was dissolved in 30 mL of EtOAc containing a catalytic amount of 10% Pd/C. The solution was shaken in a Parr hydrogenation apparatus under H2 atmosphere (40 psi) at rt overnight. The solution was filtered through Celite and the solvent evaporated. The product was directly used for the next step without further purification. Yield: 950 mg (99%). MS (ESI) (M−1-H)+ 277.9.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][NH:8][C:9]2[CH:14]=[CH:13][C:12]([NH:15][C:16](=[O:19])[O:17][CH3:18])=[CH:11][C:10]=2[N+:20]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CCOC(C)=O.[Pd]>[NH2:20][C:10]1[CH:11]=[C:12]([NH:15][C:16](=[O:19])[O:17][CH3:18])[CH:13]=[CH:14][C:9]=1[NH:8][CH2:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C1(CCCCC1)CNC1=C(C=C(C=C1)NC(OC)=O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was shaken in a Parr hydrogenation apparatus under H2 atmosphere (40 psi) at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The product was directly used for the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1C=C(C=CC1NCC1CCCCC1)NC(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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